2-环丙基-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷

描述

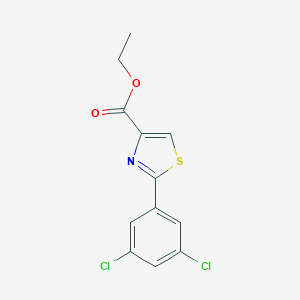

Cyclopropylboronic acid pinacol ester is a useful research compound. Its molecular formula is C9H17BO2 and its molecular weight is 168.04 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclopropylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopropylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学反应

- 修饰苯硼酸衍生物的合成:该化合物已用于合成 2-巯基和 2-哌嗪基(甲基苯基)-4,4,5,5-四甲基-[1,3,2]二氧杂硼环丁烷,并测试了其对包括凝血酶在内的丝氨酸蛋白酶的抑制活性。这些化合物显示出弱的 N-B 配位,没有 S-B 配位(Spencer 等人,2002)。

- 连续流制备合成:开发了一种可扩展的工艺来制备 4,4,5,5-四甲基-2-(3-三甲基甲硅烷基-2-炔丙基)-1,3,2-二氧杂硼环丁烷。该工艺解决了间歇处理和质子分解中的问题,有效地产生了一种关键的炔丙基化试剂(Fandrick 等人,2012)。

- 二硅类贝沙罗汀的替代合成:该化合物作为合成具有生物活性的 5,8-二硅-5,6,7,8-四氢萘衍生物的构建模块,展示了其高合成潜力(Büttner 等人,2007)。

- 芪类衍生物的合成:合成了新型二氧杂硼环丁烷衍生物,以潜在用于 LCD 技术的新材料和神经退行性疾病的治疗应用(Das 等人,2015)。

催化和分子研究

- 密度泛函理论研究:一项研究探索了使用 Charette 手性二氧杂硼环丁烷配体的不对称 Simmons-Smith 环丙烷化的机理和立体选择性(Wang 等人,2011)。

- 电化学性质和反应:电化学分析揭示了含硫有机硼化合物的独特性质,包括较低的氧化电位和阳极取代反应(Tanigawa 等人,2016)。

- 分子结构分析:表征了特定的 2-(1-(苯磺酰基)丙烷-2-基)-1,3,2-二氧杂硼环丁烷的分子结构,提供了对其化学相互作用和稳定性的见解(Coombs 等人,2006)。

生物学研究和应用

- 脂肪生成抑制剂的设计和合成:合成了一系列含硼芪类衍生物作为新型脂肪生成抑制剂,显示出作为降脂药物的潜力(Das 等人,2011)。

安全和危害

2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified as a flammable liquid and vapor . It should be stored under inert gas and away from heat, sparks, open flames, and hot surfaces . The compound is also moisture sensitive . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

作用机制

Target of Action

Cyclopropylboronic acid pinacol ester, also known as 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is primarily used as a cyclopropylating reagent . Its primary targets are organic compounds that undergo cyclopropylation, such as thiophenol .

Mode of Action

The compound interacts with its targets through a process known as cyclopropylation . This is a type of chemical reaction where a cyclopropyl group is introduced into a molecule. The process is often catalyzed by copper (II) acetate .

Biochemical Pathways

Cyclopropylboronic acid pinacol ester is involved in the functionalizing deboronation of alkyl boronic esters . This process involves the removal of a boron atom from the boronic ester and its replacement with another functional group . The compound can also undergo protodeboronation , a less developed but valuable transformation .

Pharmacokinetics

It’s known that the compound’s stability can be influenced by environmental factors such as ph . The rate of hydrolysis of boronic pinacol esters, for example, is considerably accelerated at physiological pH .

Result of Action

The result of the compound’s action is the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This allows for the synthesis of a broad array of diverse molecules with high enantioselectivity . For instance, it has been used in the preparation of 5-lipoxygenase activating protein (FLAP) inhibitor .

Action Environment

The action of cyclopropylboronic acid pinacol ester is influenced by environmental factors. For example, the compound’s reactivity can be affected by the presence of air and moisture . Additionally, the rate of its reactions, such as hydrolysis, can be significantly influenced by pH .

属性

IUPAC Name |

2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-8(2)9(3,4)12-10(11-8)7-5-6-7/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBMQBPLWXTEPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374127 | |

| Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126689-01-8 | |

| Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126689-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthetic route for cyclopropylboronic acid pinacol ester described in the paper?

A1: The paper describes a novel one-pot, three-step synthesis of cyclopropylboronic acid pinacol esters from readily available propargylic silyl ethers []. This method is significant because it streamlines the synthesis of these valuable compounds, potentially making them more accessible for various applications. The reaction proceeds through a Schwartz's reagent catalyzed hydroboration of terminal acetylenes, followed by Lewis acid-mediated cyclization, leading to a range of cyclopropylboronic acid pinacol esters with diverse substituents.

Q2: What are the potential applications of the synthesized cyclopropylboronic acid pinacol esters?

A2: The synthesized cyclopropylboronic acid pinacol esters can be further functionalized via Suzuki coupling reactions []. This allows for the introduction of various aryl groups onto the cyclopropyl ring, leading to the synthesis of diverse cyclopropyl aryl compounds. These compounds are considered lead-like structures and are of high interest in medicinal chemistry for drug discovery.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

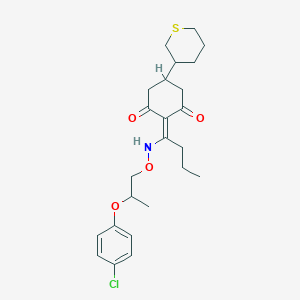

![[(2R)-2-(dodecanoylamino)hexyl] 2-hydroxyethyl hydrogen phosphate](/img/structure/B144908.png)